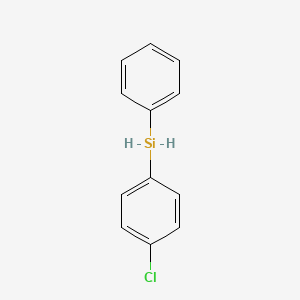
(4-Chlorophenyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)phenylsilane is an organosilicon compound with the molecular formula C12H11ClSi It is a derivative of phenylsilane, where one of the hydrogen atoms on the silicon is replaced by a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)phenylsilane typically involves the reaction of phenylsilane with 4-chlorophenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{PhSiH}_3 + \text{ClC}_6\text{H}_4\text{MgBr} \rightarrow \text{PhSiH}_2(\text{C}_6\text{H}_4\text{Cl}) + \text{MgBrH} ]
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Silanols (e.g., PhSiH2OH) and siloxanes (e.g., PhSiH2OSiPh).
Reduction: Simpler silanes (e.g., PhSiH3).
Substitution: Various substituted phenylsilanes depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mechanism of Action
The mechanism by which (4-Chlorophenyl)phenylsilane exerts its effects is primarily through its ability to form stable bonds with other elements, particularly carbon and oxygen. This allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Phenylsilane (C6H5SiH3): A simpler analog where the 4-chlorophenyl group is replaced by a hydrogen atom.
(4-Chlorophenyl)diphenylsilane (C18H15ClSi): Contains an additional phenyl group compared to (4-Chlorophenyl)phenylsilane.
(4-Phenoxyphenyl)phenylsilane (C18H16OSi): Contains a phenoxy group instead of a chlorine atom.
Properties
CAS No. |
17951-02-9 |
|---|---|
Molecular Formula |
C12H11ClSi |
Molecular Weight |
218.75 g/mol |
IUPAC Name |
(4-chlorophenyl)-phenylsilane |
InChI |
InChI=1S/C12H11ClSi/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,14H2 |
InChI Key |
LDVXVJDPDGIQRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[SiH2]C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















